molecular formula C18H18N2O B2750283 3-methyl-N-((2-methyl-1H-indol-5-yl)methyl)benzamide CAS No. 852136-21-1

3-methyl-N-((2-methyl-1H-indol-5-yl)methyl)benzamide

Cat. No. B2750283
M. Wt: 278.355
InChI Key: KSMYCFYXRUXYLX-UHFFFAOYSA-N
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Description

“3-methyl-N-((2-methyl-1H-indol-5-yl)methyl)benzamide” is a complex organic compound. It contains an indole group, which is a significant heterocyclic system in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .


Molecular Structure Analysis

The molecular structure of similar compounds like “3-methyl-indole” has been studied. The 3D structure of such compounds can be viewed using specific software .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization has been utilized to design and synthesize a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “3-methyl-indole” have been analyzed. For instance, the molecular weight of “3-methyl-indole” is 131.1745 .

Scientific Research Applications

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs), structurally related to 3-methyl-N-((2-methyl-1H-indol-5-yl)methyl)benzamide, are significant in supramolecular chemistry. Their simple structure, combined with detailed understanding of their self-assembly behavior, facilitates their use in nanotechnology, polymer processing, and biomedical applications. These compounds self-assemble into nanometer-sized rod-like structures stabilized by threefold H-bonding, showing their versatility as supramolecular building blocks (Cantekin, de Greef, & Palmans, 2012).

Indole Synthesis

Research into indole synthesis, a core component of the structure of 3-methyl-N-((2-methyl-1H-indol-5-yl)methyl)benzamide, has been extensive. New methodologies for indole synthesis have been developed, reflecting the compound's importance across organic chemistry. These methods are crucial for constructing indole's complex molecular architecture, demonstrating the compound's relevance in synthetic chemistry (Taber & Tirunahari, 2011).

Environmental Impact and Toxicity Studies

Studies on related compounds, such as benzophenone-3, offer insights into environmental and toxicity concerns associated with chemical agents. These investigations provide a framework for understanding the ecological and health implications of synthetic compounds, underscoring the need for comprehensive studies on compounds like 3-methyl-N-((2-methyl-1H-indol-5-yl)methyl)benzamide (Kim & Choi, 2014).

Pharmacological Properties and Clinical Use

The pharmacological exploration of benzamides, which are chemically related to 3-methyl-N-((2-methyl-1H-indol-5-yl)methyl)benzamide, includes their use as prokinetic agents in gastrointestinal motility disorders. Cisapride, a substituted piperidinyl benzamide, has shown efficacy in facilitating gastrointestinal motility, highlighting the therapeutic potential of benzamide derivatives in medical treatment (McCallum, Prakash, Campoli-Richards, & Goa, 1988).

Safety And Hazards

The safety and hazards of similar compounds have been studied. For instance, certain indole derivatives have been classified as Acute Tox. 3 Oral .

Future Directions

The future directions in the study of similar compounds involve the development of new antibacterial agents that own a mechanism of action different from traditional antibiotics . Also, the development of tubulin polymerization inhibitors is a potential future direction .

properties

IUPAC Name

3-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-12-4-3-5-15(8-12)18(21)19-11-14-6-7-17-16(10-14)9-13(2)20-17/h3-10,20H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMYCFYXRUXYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=CC3=C(C=C2)NC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

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